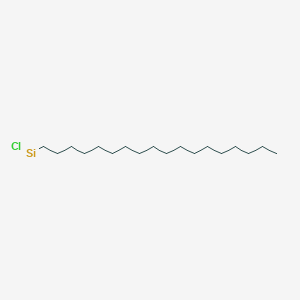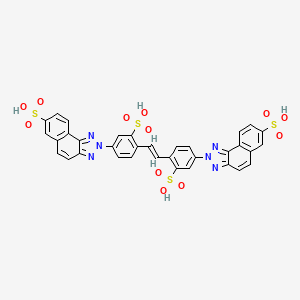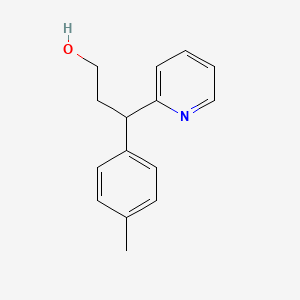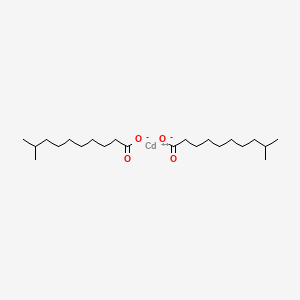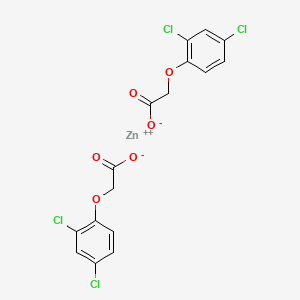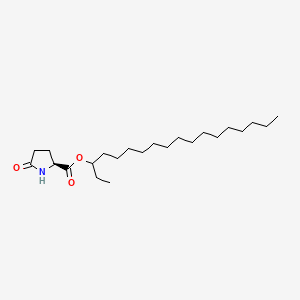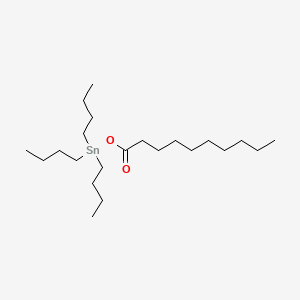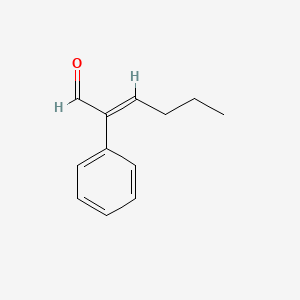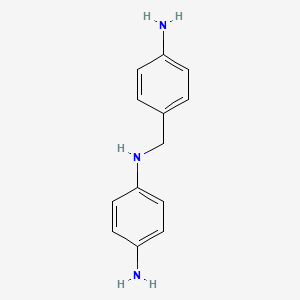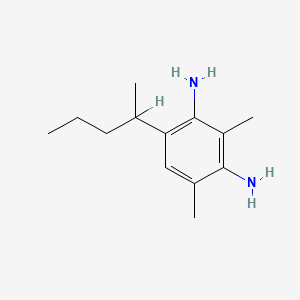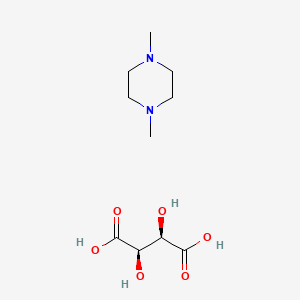
(2R,3R)-2,3-dihydroxybutanedioic acid;1,4-dimethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2,3-dihydroxybutanedioic acid;1,4-dimethylpiperazine is a compound that combines two distinct chemical entities: (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and 1,4-dimethylpiperazine. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and pharmaceutical industries. 1,4-dimethylpiperazine is a derivative of piperazine, a heterocyclic organic compound that is used in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid typically involves the fermentation of glucose by certain strains of bacteria or yeast. The industrial production of tartaric acid often involves the extraction from by-products of the wine industry, such as grape marc.
1,4-dimethylpiperazine can be synthesized through the reaction of piperazine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is typically carried out in an organic solvent like dichloromethane or toluene, and the product is purified by distillation or recrystallization.
化学反応の分析
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxyfumaric acid.
Reduction: It can be reduced to form dihydroxysuccinic acid.
Esterification: It reacts with alcohols to form esters, such as diethyl tartrate.
Complexation: It forms complexes with metal ions, which are used in various industrial applications.
1,4-dimethylpiperazine undergoes:
Nucleophilic substitution: It reacts with alkyl halides to form N-alkyl derivatives.
Acylation: It reacts with acyl chlorides to form N-acyl derivatives.
Oxidation: It can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Esterification reagents: Alcohols, acid catalysts (e.g., sulfuric acid).
Nucleophilic substitution reagents: Alkyl halides, bases (e.g., sodium hydroxide).
Acylation reagents: Acyl chlorides, bases (e.g., pyridine).
Major Products
Diethyl tartrate: Formed from esterification of tartaric acid with ethanol.
N-alkyl derivatives: Formed from nucleophilic substitution of 1,4-dimethylpiperazine with alkyl halides.
N-acyl derivatives: Formed from acylation of 1,4-dimethylpiperazine with acyl chlorides.
科学的研究の応用
(2R,3R)-2,3-dihydroxybutanedioic acid is used in:
Chemistry: As a chiral resolving agent for the separation of enantiomers.
Biology: As a buffer in biochemical assays.
Medicine: As an excipient in pharmaceutical formulations.
Industry: In the production of effervescent tablets and as a chelating agent.
1,4-dimethylpiperazine is used in:
Pharmaceuticals: As an intermediate in the synthesis of various drugs, including antihistamines and antipsychotics.
Chemistry: As a building block in organic synthesis.
Biology: In the preparation of biologically active compounds.
作用機序
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various industrial and pharmaceutical applications.
1,4-dimethylpiperazine exerts its effects through its ability to act as a nucleophile, participating in various substitution and acylation reactions. It can also form hydrogen bonds and interact with biological targets, contributing to its pharmacological activity.
類似化合物との比較
Similar Compounds
(2S,3S)-2,3-dihydroxybutanedioic acid: Another stereoisomer of tartaric acid with similar chemical properties but different optical activity.
Piperazine: The parent compound of 1,4-dimethylpiperazine, used in the synthesis of various pharmaceuticals.
N-methylpiperazine: A derivative of piperazine with one methyl group, used in the synthesis of drugs and other organic compounds.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific stereochemistry, which imparts distinct optical activity and reactivity. This makes it valuable in chiral synthesis and as a resolving agent.
1,4-dimethylpiperazine is unique due to its symmetrical structure and the presence of two methyl groups, which enhance its nucleophilicity and reactivity in organic synthesis.
特性
CAS番号 |
133-35-7 |
|---|---|
分子式 |
C10H20N2O6 |
分子量 |
264.28 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;1,4-dimethylpiperazine |
InChI |
InChI=1S/C6H14N2.C4H6O6/c1-7-3-5-8(2)6-4-7;5-1(3(7)8)2(6)4(9)10/h3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChIキー |
VLPATUOKPSJIPN-LREBCSMRSA-N |
異性体SMILES |
CN1CCN(CC1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CN1CCN(CC1)C.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



